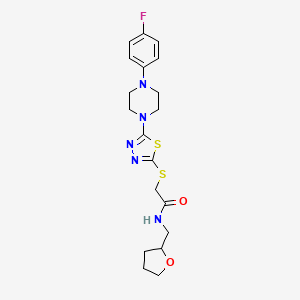

2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Beschreibung

This compound features a 1,3,4-thiadiazole core substituted with a 4-(4-fluorophenyl)piperazine moiety at the 5-position and a thioether-linked acetamide group at the 2-position. The acetamide side chain is further modified with a tetrahydrofuran-2-ylmethyl group.

Eigenschaften

IUPAC Name |

2-[[5-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24FN5O2S2/c20-14-3-5-15(6-4-14)24-7-9-25(10-8-24)18-22-23-19(29-18)28-13-17(26)21-12-16-2-1-11-27-16/h3-6,16H,1-2,7-13H2,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWNCDQWMDCVOIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)CSC2=NN=C(S2)N3CCN(CC3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24FN5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide typically involves multiple steps:

Formation of the Thiadiazole Ring: The synthesis begins with the formation of the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization.

Introduction of the Piperazine Moiety: The 4-fluorophenylpiperazine is then introduced through a nucleophilic substitution reaction, where the piperazine nitrogen attacks the thiadiazole ring.

Attachment of the Tetrahydrofuran Group: The tetrahydrofuran moiety is incorporated via an alkylation reaction, where the tetrahydrofuran-2-ylmethyl group is attached to the acetamide backbone.

Final Assembly: The final step involves the coupling of the thiadiazole and piperazine intermediates with the acetamide derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the piperazine and thiadiazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound has shown promise in various assays, particularly in the context of its interactions with biological macromolecules. It is often investigated for its potential as a ligand in receptor binding studies.

Medicine

In medicine, 2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is explored for its potential therapeutic effects. It has been studied for its activity against certain diseases, including its potential as an antimicrobial or anticancer agent.

Industry

Industrially, the compound may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine and thiadiazole rings are known to interact with various biological targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and analogs:

Structural and Functional Insights

- Piperazine Modifications: The 4-(4-fluorophenyl)piperazine group in the target compound and analog 4g is associated with serotonin receptor (5-HT1A/2A) affinity, whereas the 4-methylpiperazine in BZ-IV may favor dopamine receptor interactions.

- Thiadiazole vs.

- Side Chain Variations: The thioether linkage in the target compound may improve membrane permeability compared to ether or carbonyl linkages in analogs .

Physicochemical and Spectral Comparisons

Melting Points :

- Spectroscopic Data: IR spectra for 4g and 4h confirm C=O (1650–1700 cm⁻¹) and C=N (1550–1600 cm⁻¹) stretches, consistent with acetamide and thiadiazole moieties. NMR data for BZ-IV reveals distinct aromatic proton shifts (δ 7.2–8.1 ppm) absent in non-aromatic analogs.

Pharmacological Implications

Anticancer Activity :

CNS Targeting :

- Fluorophenylpiperazine derivatives (target compound, 4g) are hypothesized to cross the blood-brain barrier, making them candidates for neuropsychiatric drug development .

Biologische Aktivität

The compound 2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a novel derivative of the 1,3,4-thiadiazole scaffold, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structure and Properties

The compound features a complex structure that includes:

- Thiadiazole moiety : Known for its broad spectrum of biological activities including anticancer and antimicrobial effects.

- Piperazine ring : Often associated with various pharmacological properties.

- Tetrahydrofuran group : Contributes to solubility and bioavailability.

Anticancer Activity

Research indicates that 1,3,4-thiadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to the target compound can inhibit the activity of tyrosine kinases such as Bcr-Abl with IC50 values in the low micromolar range. In particular:

- Compound 2 from a related study demonstrated an IC50 value of 7.4 µM against Bcr-Abl positive K562 cell lines .

- The introduction of substituents on the thiadiazole scaffold can enhance binding affinity and selectivity towards cancer targets.

Antimicrobial Activity

Thiadiazole derivatives have also been noted for their antimicrobial properties. The presence of the fluorophenyl group may enhance the compound's efficacy against various pathogens. Research has highlighted that modifications in the thiadiazole structure can lead to improved antimicrobial potency .

Other Biological Activities

The biological profile of thiadiazole derivatives extends to:

- Antidiabetic : Some derivatives have shown promising results in lowering blood glucose levels in diabetic models.

- Anticonvulsant : Certain modifications have displayed effectiveness in models of epilepsy .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition : The compound likely interacts with specific enzymes or receptors, modulating their activity. For example, it may inhibit kinases involved in cancer progression.

- Reactive Oxygen Species (ROS) : Some studies suggest that compounds with similar structures can induce ROS accumulation, leading to apoptosis in cancer cells .

- Cell Cycle Arrest : Certain derivatives have been observed to cause cell cycle arrest at various phases, contributing to their antiproliferative effects.

Study 1: Antitumor Evaluation

In a recent study evaluating a series of thiadiazole derivatives, one compound exhibited significant cytotoxicity against multiple cancer cell lines including A549 and T24 with IC50 values ranging from 10 to 20 µM. The study emphasized the importance of structural modifications in enhancing biological activity .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of thiadiazole derivatives showed that compounds with fluorine substitutions outperformed their non-fluorinated counterparts against Staphylococcus aureus and Escherichia coli .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.